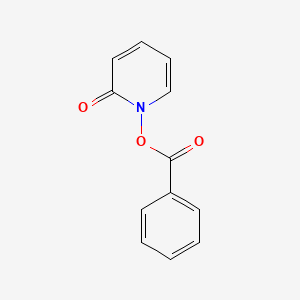![molecular formula C11H12Cl4O4 B11939415 1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate CAS No. 40001-91-0](/img/structure/B11939415.png)
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[221]hept-5-en-2-yl acetate is a complex organic compound with the molecular formula C11H12Cl4O4 It is characterized by its unique bicyclic structure, which includes multiple chlorine atoms and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate typically involves the reaction of tetrachlorodimethoxycyclopentadiene with allyl haloacetates. This reaction is carried out under controlled conditions to optimize the yield and purity of the product . The reaction conditions, such as temperature, solvent, and reaction time, are carefully monitored to ensure the desired outcome.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated control systems for precise monitoring, and purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of functional groups.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which 1,4,5,6-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate exerts its effects involves its interaction with molecular targets and pathways. The compound’s chlorine atoms and methoxy groups play a crucial role in its reactivity and interactions. For example, the chlorine atoms can participate in electrophilic reactions, while the methoxy groups can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one: This compound shares a similar bicyclic structure but differs in the functional groups attached to the ring.
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-ol: Another related compound with a hydroxyl group instead of an acetate group.
Uniqueness
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate is unique due to its specific combination of chlorine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
40001-91-0 |
|---|---|
Molecular Formula |
C11H12Cl4O4 |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
(1,4,5,6-tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl) acetate |
InChI |
InChI=1S/C11H12Cl4O4/c1-5(16)19-6-4-9(14)7(12)8(13)10(6,15)11(9,17-2)18-3/h6H,4H2,1-3H3 |
InChI Key |
FFSXDNVDSRAIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2(C(=C(C1(C2(OC)OC)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B11939374.png)


![3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B11939387.png)
![1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11939388.png)


![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11939407.png)



![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)
